REACTION_CXSMILES
|
C(OC(=O)[NH:10][CH2:11][CH2:12][C:13]1[O:14][C:15]([CH:18]([CH3:20])[CH3:19])=[CH:16][N:17]=1)C1C=CC=CC=1>CO.[Pd]>[CH:18]([C:15]1[O:14][C:13]([CH2:12][CH2:11][NH2:10])=[N:17][CH:16]=1)([CH3:20])[CH3:19]
|
Name
|
benzyl[2-(5-isopropyl-oxazol-2-yl)-ethyl]-carbamate
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NCCC=1OC(=CN1)C(C)C)=O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the catalyst is removed by suction
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated down
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with dichloromethane and potassium carbonate solution
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=CN=C(O1)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |